Safety Profile: Genotoxicity Assessment Versus Other Oxaspiro Compounds
In the RIFM safety assessment, 4-methyl-1-oxaspiro[5.5]undecene was evaluated for genotoxicity and determined to present no concern based on current existing data and use levels [1]. This contrasts with findings for certain other oxaspiro compounds: in a Salmonella mutagenicity study, three oxaspiro compounds demonstrated weak mutagenicity and two compounds exhibited toxicity to the bacteria [2]. The RIFM assessment further confirmed no repeated dose toxicity, no reproductive toxicity, no skin sensitization, no phototoxicity, and no environmental toxicity concerns for this specific compound [1]. Additionally, IFRA has imposed no restriction standard on this compound, whereas other spiro fragrance ingredients such as 6-hydroxydihydrotheaspirane carry IFRA maximum usage limits of 0.5% in fragrance concentrates [3].
| Evidence Dimension | Genotoxicity and Regulatory Restriction |
|---|---|
| Target Compound Data | No genotoxicity concern; No IFRA restriction standard; No skin sensitization; No phototoxicity |
| Comparator Or Baseline | Other oxaspiro compounds: 3 compounds weakly mutagenic, 2 toxic in Salmonella assay; 6-hydroxydihydrotheaspirane: IFRA limit 0.5% in fragrance concentrates |
| Quantified Difference | Target: zero identified toxicological concerns across all evaluated endpoints; Comparators: detectable mutagenicity or use restrictions |
| Conditions | RIFM safety assessment protocol; Salmonella mutagenicity assay; IFRA regulatory framework |
Why This Matters
Procurement decisions involving fragrance ingredients require safety documentation; this compound's clean toxicological profile and absence of IFRA restrictions reduce regulatory burden and formulation constraints compared to restricted alternatives.
- [1] RIFM. RIFM fragrance ingredient safety assessment, 4-methyl-1-oxaspiro[5.5]undecene, CAS Registry Number 68228-06-8. Food and Chemical Toxicology, 2019, 134 Suppl 2:111007. View Source
- [2] Sinsheimer, J.E.; Chakraborty, P.K.; Messerly, E.A.; Gaddamidi, V. Mutagenicity of oxaspiro compounds with Salmonella. Mutation Research/Genetic Toxicology, 224(2): 171-175. View Source
- [3] Scents and Flavors. 6-hydroxydihydrotheaspirane: IFRA recommends maximum usage levels of 0.5% in fragrance concentrates. View Source
